molecular formula C9H6N2O2S B2766811 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid CAS No. 1014630-05-7

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Cat. No.: B2766811
CAS No.: 1014630-05-7
M. Wt: 206.22
InChI Key: IOCLUNZRLZMICM-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a high-value heterocyclic scaffold of significant interest in drug discovery and development. Its structure incorporates two privileged pharmacophores—a pyridine ring and a thiazole ring—integrated with a carboxylic acid functional group. The electron-deficient nature of the thiazole ring, attributed to the presence of both nitrogen and sulfur atoms in a five-membered aromatic system, combined with the hydrogen-bond accepting capability of the pyridyl nitrogen, creates a multifunctional ligand with strong potential for targeted interactions . The carboxylic acid group is a key reactive handle, enabling straightforward synthetic conversion into diverse derivatives, such as amides and esters, for structure-activity relationship (SAR) studies . This compound belongs to a class of pyridine-thiazole hybrids that have demonstrated a broad and promising spectrum of biological activities in scientific research. These hybrids are frequently explored as core structures in the design of novel enzyme inhibitors . Research on analogous compounds has shown potent inhibitory activity against enzymes relevant to diabetic complications, such as aldose reductase (ALR2) and sorbitol dehydrogenase (SDH) . Furthermore, the thiazole moiety is a common structural component in many approved drugs and investigational compounds targeting a range of conditions, including cancer, microbial infections, and inflammatory diseases . The hybrid architecture facilitates π-π stacking and hydrogen bonding with biological targets, which is crucial for enhancing binding affinity and selectivity . As such, this chemical serves as a sophisticated intermediate for researchers in medicinal chemistry, providing a versatile foundation for the synthesis of novel molecules with potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties .

Properties

IUPAC Name

3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCLUNZRLZMICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, has been adapted for pyridine-substituted thiazoles. For 3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid, a modified protocol employs 2-cyanopyridine and thioglycolic acid under acidic conditions. The carboxylic acid group is introduced via in situ oxidation of a thiol intermediate using potassium permanganate (KMnO₄) in aqueous HCl.

Reaction Scheme:

  • Condensation of 2-cyanopyridine with thioglycolic acid at 80°C for 6 hours.
  • Cyclization catalyzed by H₂SO₄ (10 mol%) to form the thiazole ring.
  • Oxidation with KMnO₄ (2 equiv) at pH 2–3 to yield the carboxylic acid.

This method achieves moderate yields (35–42%) due to competing hydrolysis of the nitrile group.

Cyclocondensation of Thioamides

An alternative route utilizes 2-pyridyl thioamide derivatives and α-keto acids. For example, reacting N-(pyridin-2-yl)thioacetamide with oxaloacetic acid in ethanol under reflux produces the thiazole-5-carboxylic acid scaffold. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the keto acid’s carbonyl carbon, followed by dehydration.

Optimization Data:

Parameter Optimal Value Effect on Yield
Solvent Ethanol Maximizes cyclization rate
Temperature 78°C Prevents decarboxylation
Reaction Time 12 hours Balances conversion vs. side reactions

Yields improve to 48–52% when using microwave-assisted heating (100°C, 30 minutes).

Functionalization of Preformed Thiazole Intermediates

Carboxylation via Carbon Dioxide Insertion

Late-stage carboxylation of 3-pyridin-2-yl-1,2-thiazole offers a direct pathway. Using a palladium-catalyzed C–H activation strategy, the thiazole’s C5 position undergoes carboxylation with CO₂ (1 atm) in the presence of Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline (10 mol%).

Key Steps:

  • Generation of a Pd(II)-thiazole complex at 80°C in DMF.
  • CO₂ insertion into the Pd–C bond to form the carboxylic acid.
  • Protonolysis with acetic acid to release the product.

This method achieves 60–65% yield but requires rigorous exclusion of moisture.

Hydrolysis of Cyano Groups

Starting from 5-cyano-3-pyridin-2-yl-1,2-thiazole , controlled hydrolysis with concentrated H₂SO₄ (90°C, 4 hours) converts the nitrile to a carboxylic acid. The reaction’s exothermic nature necessitates slow addition of H₂O to prevent overoxidation to CO₂.

Characterization Data:

  • FT-IR : Loss of ν(C≡N) at 2240 cm⁻¹; appearance of ν(C=O) at 1705 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : Singlet at δ 8.72 ppm (pyridin-2-yl H), δ 13.1 ppm (COOH, broad).

Multicomponent Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction Adaptations

A three-component reaction between 2-aminopyridine , α-bromoketones , and thiourea constructs the thiazole ring while introducing the carboxylic acid group. For instance:

Reactants:

  • 2-Aminopyridine
  • Ethyl bromopyruvate
  • Thiourea

Conditions:

  • Solvent: CH₃CN
  • Catalyst: ZnCl₂ (20 mol%)
  • Temperature: 60°C, 8 hours

The ethyl ester intermediate is hydrolyzed with NaOH (2M) to yield the carboxylic acid.

Yield Comparison:

Ester Hydrolysis Agent Yield (%) Purity (HPLC)
NaOH (aqueous) 78 98.2
LiOH (THF/H₂O) 82 99.1

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyridine moiety on Wang resin enables iterative thiazole formation. The protocol involves:

  • Resin Functionalization : Coupling 2-pyridinecarboxylic acid to Wang resin using DIC/HOBt.
  • Thiazole Assembly : Treating with Lawesson’s reagent (2 equiv) to generate thioamide, followed by cyclization with methyl bromoacetate.
  • Cleavage : TFA/H₂O (95:5) releases the product, with simultaneous ester hydrolysis.

Advantages:

  • Purity >95% without chromatography
  • Scalable to 50 g batches

Biocatalytic Approaches

Recent advances employ nitrilase enzymes to convert 5-cyano precursors to carboxylic acids. Aspergillus niger nitrilase (expressed in E. coli BL21) achieves 92% conversion in phosphate buffer (pH 7.5, 30°C, 24 hours).

Process Metrics:

Parameter Value
Substrate Loading 10 mM
Enzyme Loading 5 U/mg substrate
Space-Time Yield 1.2 g/L/h

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid with structurally related thiazole and oxadiazole derivatives, focusing on molecular properties, substituents, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Research/Patent Activity
This compound C₉H₆N₂O₂S ~221.22 (calculated) Pyridin-2-yl Pharmaceutical intermediate, potential kinase inhibitor Limited direct data
1,2-Thiazole-5-carboxylic acid (Parent compound) C₃H₃NO₂S 117.12 (calculated) None Basic building block for synthesis CAS 10271-85-9
3-Methoxy-1,2-thiazole-5-carboxylic acid C₅H₅NO₃S 159.17 Methoxy Drug development, material science (thermal stability enhancement) Purity ≥95%
3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid C₁₀H₆ClNO₂S 238.98 3-Chlorophenyl Research chemical, drug candidate 11 patents
4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid C₁₀H₇FN₂O₂S N/A 4-Fluorophenyl, amino Pharmaceutical research (bioavailability modulation) Purity ≥97%
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic Acid C₁₂H₅ClF₆N₂O₂S N/A Chloro, trifluoromethyl Medicinal chemistry (enhanced metabolic stability) Available for purchase
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)-propionic acid C₁₀H₉N₃O₃ 219.20 Oxadiazole core, pyridin-2-yl Anti-inflammatory, anticancer, antibacterial research Intermediate in organic synthesis

Key Comparative Insights:

Methoxy and amino substituents ( and ) modulate electronic density and solubility, impacting reactivity in synthetic pathways .

Applications :

  • Pharmaceuticals : The pyridin-2-yl and oxadiazole derivatives (e.g., ) show promise in targeting enzymes or receptors due to their heterocyclic cores .
  • Material Science : Methoxy-substituted thiazoles () are used to enhance thermal stability in advanced materials .

Research Activity :

  • 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid has 11 patents, indicating significant interest in its biological activity .
  • Fluorinated analogs () leverage fluorine’s bioisosteric effects to optimize pharmacokinetics .

Biological Activity

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole and pyridine rings, which contribute to its unique chemical properties. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for pharmaceutical development.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Properties : Several studies have demonstrated the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, it interacts with topoisomerase II, leading to double-strand breaks in DNA .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several key interactions have been identified:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in metabolic pathways, which can alter cellular functions and promote therapeutic effects.
  • Receptor Interaction : It is known to bind with high affinity to multiple receptors, influencing signaling pathways related to cell proliferation and survival.
  • DNA Interaction : The compound's ability to interact with DNA and induce strand breaks is crucial for its anticancer activity, particularly in targeting rapidly dividing cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), researchers found that the compound led to significant reductions in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound resulted in increased early and late apoptotic cells compared to control groups .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Studies indicate that the compound remains stable at room temperature and exhibits a moderate half-life in biological systems, which is beneficial for therapeutic applications.

Safety assessments have shown that while the compound demonstrates potent biological activity, careful consideration of dosage is necessary to minimize potential toxicity.

Q & A

Q. What are the optimal synthetic routes for 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid?

A two-step approach is commonly employed:

  • Step 1 : Condensation of pyridinyl-thiazole precursors (e.g., 2-aminopyridine derivatives) with thiourea or thioamide intermediates under reflux in ethanol or DMF, catalyzed by acetic acid or p-toluenesulfonic acid.
  • Step 2 : Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group using KMnO₄ in acidic conditions or RuO₄-mediated oxidation for higher selectivity . Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization (ethanol/water mixtures).

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Elemental analysis : Validate stoichiometry (C, H, N, S) with deviations <0.3% .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (pyridinyl δ 8.1–8.9 ppm; thiazole δ 7.3–7.7 ppm) and carboxylic acid proton (δ 12–13 ppm, broad) .
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680–1720 cm⁻¹) .
    • HPLC : Use reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for its synthesis?

  • Factorial design : Apply 2³ full factorial experiments to evaluate temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. ethanol). Response surface methodology (RSM) identifies optimal yield conditions while minimizing side-product formation .
  • DFT calculations : Model transition states for cyclization steps to predict regioselectivity in thiazole ring formation. Use software like Gaussian16 with B3LYP/6-31G(d) basis sets .

Q. What strategies enhance bioavailability through structural derivatization?

  • Salt formation : React with inorganic bases (e.g., NaOH, K₂CO₃) or organic amines (e.g., piperazine) to improve aqueous solubility. Characterize salts via X-ray diffraction to confirm ionic interactions .
  • Prodrug design : Synthesize ethyl ester derivatives (using SOCl₂/ethanol) for enhanced membrane permeability, followed by enzymatic hydrolysis studies in simulated gastric fluid .

Q. How can contradictions in reported biological activity data be resolved?

  • Reproducibility protocols : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, in kinase inhibition assays, use ATP concentrations calibrated via LC-MS .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via SPR (surface plasmon resonance) or microscale thermophoresis .

Q. What reactor designs improve yield in scaled-up synthesis?

  • Continuous flow systems : Utilize microreactors with immobilized catalysts (e.g., Pd/C packed beds) to enhance heat/mass transfer and reduce reaction time by 40–60% compared to batch processes .
  • Membrane separation : Integrate nanofiltration membranes (MWCO 300–500 Da) for in-line purification of carboxylic acid intermediates, reducing downstream crystallization steps .

Q. How to study interactions with biological targets like enzymes or receptors?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., COX-2 or EGFR kinase) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution to map hydrogen-bonding networks .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into protein solutions (e.g., 10 μM in PBS, pH 7.4) and fitting data to a one-site model .

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